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molecular formula C19H18N2O B8744526 2-Phenyl-1-(2,4,6-trimethylbenzoyl)-1H-imidazole CAS No. 93951-24-7

2-Phenyl-1-(2,4,6-trimethylbenzoyl)-1H-imidazole

Cat. No. B8744526
M. Wt: 290.4 g/mol
InChI Key: MGNFFUHBTQWOSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04579916

Procedure details

144.2 g (1.00 mole) of 2-phenylimidazole are dissolved at 90° C. in 900 ml of toluene. 104.2 g (1.03 moles) of triethylamine are added to this solution, and a solution of 182.6 g (1.00 mole) of 2,4,6-trimethylbenzoyl chloride in 300 ml of toluene is added dropwise at 90° C. in the course of 2 hours, triethylamine hydrochloride being precipitated. The latter is filtered off with suction at room temperature and extracted by washing with toluene. Concentrating the filtrate gives 296 g of crude product, recrystallisation of which from 580 ml of acetonitrile gives a total of 227.3 g of 1-(2,4,6-trimethylbenzoyl)-2-phenylimidazole (78.3% of theory).
Quantity
144.2 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
104.2 g
Type
reactant
Reaction Step Two
Quantity
182.6 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[NH:8][CH:9]=[CH:10][N:11]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(N(CC)CC)C.[CH3:19][C:20]1[CH:28]=[C:27]([CH3:29])[CH:26]=[C:25]([CH3:30])[C:21]=1[C:22](Cl)=[O:23].Cl.C(N(CC)CC)C>C1(C)C=CC=CC=1>[CH3:19][C:20]1[CH:28]=[C:27]([CH3:29])[CH:26]=[C:25]([CH3:30])[C:21]=1[C:22]([N:11]1[CH:10]=[CH:9][N:8]=[C:7]1[C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1)=[O:23] |f:3.4|

Inputs

Step One
Name
Quantity
144.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=1NC=CN1
Name
Quantity
900 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
104.2 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
182.6 g
Type
reactant
Smiles
CC1=C(C(=O)Cl)C(=CC(=C1)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C)N(CC)CC
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
precipitated
FILTRATION
Type
FILTRATION
Details
The latter is filtered off with suction at room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted
WASH
Type
WASH
Details
by washing with toluene
CONCENTRATION
Type
CONCENTRATION
Details
Concentrating the filtrate
CUSTOM
Type
CUSTOM
Details
gives
CUSTOM
Type
CUSTOM
Details
296 g of crude product, recrystallisation of which from 580 ml of acetonitrile

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=O)N2C(=NC=C2)C2=CC=CC=C2)C(=CC(=C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 227.3 g
YIELD: PERCENTYIELD 78.3%
YIELD: CALCULATEDPERCENTYIELD 78.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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